Isophorone diamine

Beschreibung

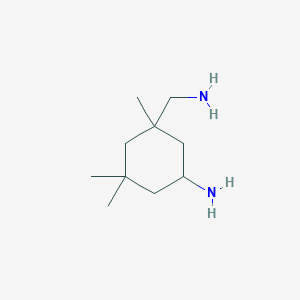

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLHGQLZWXBQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68133-56-2 (4-methylbenzenesulfonate) | |

| Record name | Isophorone diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027503 | |

| Record name | Isophorone diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (USCG, 1999), 247 °C | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c. | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 492 g/l at 23.8 °C: very soluble | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6 | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

2855-13-2 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminomethyl-3,5,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Isophorone Diamine: A Comprehensive Technical Guide

Abstract

Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine widely utilized as a high-performance curing agent for epoxy resins and as a key intermediate in the synthesis of isophorone diisocyanate (IPDI), a precursor for light-stable polyurethanes. This document provides an in-depth technical overview of isophorone diamine, detailing its chemical and physical properties, synthesis pathways, and significant applications. It includes structured data tables for key properties and detailed experimental protocols for its principal uses in epoxy curing and chemical synthesis. Furthermore, graphical representations of its synthesis pathway, application workflows, and structure-property relationships are provided to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and material science.

Introduction

This compound, systematically named 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a colorless to light-yellow liquid with a characteristic amine odor.[1][2] As a cycloaliphatic amine, it offers a unique combination of properties, including low viscosity, moderate reactivity, and excellent color stability, which makes it a preferred choice over many aliphatic and aromatic amines.[3][4] Its primary applications are as a hardener for epoxy resins, where it imparts high mechanical strength, chemical resistance, and enhanced UV stability, and as a monomer for producing polyamides and polyurethanes.[1][5] This guide will explore the core technical aspects of IPDA, providing essential data and methodologies for its application in a research and development context.

Core Properties of this compound

The isomeric mixture of this compound is identified by the CAS Number: 2855-13-2 .[1][6] Its key physical and chemical properties are summarized below.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2855-13-2 (isomeric mixture) | [1][4] |

| IUPAC Name | 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | [1] |

| Chemical Formula | C₁₀H₂₂N₂ | [1][3] |

| Molar Mass | 170.30 g/mol | [1][4] |

| Appearance | Colorless to light-yellow liquid | [1][2][3] |

| Odor | Mild, characteristic amine-like | [2][6] |

| pH | 11.6 (10 g/L in H₂O at 20 °C) | [4] |

Table 2: Physical and Thermal Properties

| Property | Value | Reference(s) |

| Density | 0.922 g/cm³ (at 20-25 °C) | [1][3][4] |

| Melting Point | 10 °C (50 °F) | [1][3][4] |

| Boiling Point | 247 °C (477 °F) at 1013 hPa | [1][4][7] |

| Flash Point | 112 - 117 °C | [1][3][8] |

| Vapor Pressure | 0.02 hPa (at 20 °C) | [4] |

| Solubility in Water | Very good / Highly soluble | [1][2][3] |

| Solubility in Solvents | Soluble in alcohols, ethers, esters, ketones | [3][7] |

| Viscosity | 18 mPa·s (at 20 °C) | [8] |

| Autoignition Temp. | 380 °C | [4] |

| Refractive Index (nD) | 1.4880 | [1] |

| log Pow | 0.99 (at 23 °C) | [9] |

Key Applications and Reaction Mechanisms

Epoxy Resin Curing Agent

IPDA is a highly effective curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[3] The curing process involves the reaction of the primary amine groups (-NH₂) on the IPDA molecule with the epoxide groups of the resin. This reaction forms a highly cross-linked, three-dimensional polymer network. The resulting cured material exhibits high strength, excellent chemical and moisture resistance, and superior color stability compared to systems cured with other amines.[4][10]

Precursor for Isophorone Diisocyanate (IPDI)

IPDA is the direct precursor to isophorone diisocyanate (IPDI), a vital component in the production of light-stable and weather-resistant polyurethane coatings and elastomers.[1][5] The synthesis involves the phosgenation of IPDA, where the amine groups are converted into isocyanate groups (-NCO).[1]

Polyamide Synthesis

As a diamine, IPDA can be used as a monomer in polycondensation reactions with dicarboxylic acids (or their derivatives) to produce specialty polyamides.[3][11] These polyamides are often non-crystalline and transparent, with good thermal stability.[7]

Carbon Dioxide Capture

Recent research has highlighted IPDA's potential in direct air capture (DAC) of carbon dioxide.[12][13] In an aqueous solution, IPDA reacts with CO₂ to form a solid carbamic acid precipitate, which can be easily separated.[13] This "liquid-solid phase separation" system demonstrates high efficiency (>99%) for removing CO₂ from the air. The captured CO₂ can be released by moderate heating (around 60 °C), regenerating the IPDA for reuse.[1][13]

Experimental Protocols

Safety Precaution: this compound is corrosive and can cause severe skin burns, eye damage, and allergic skin reactions.[9][12] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[9]

Protocol 1: Curing of DGEBA Epoxy Resin

This protocol describes a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with IPDA.

Materials:

-

DGEBA-based epoxy resin

-

This compound (IPDA)

-

Vacuum desiccator or chamber

-

Steel or silicone molds pre-treated with a mold-releasing agent

-

Programmable oven

Methodology:

-

Degassing the Resin: Place a pre-weighed amount of DGEBA resin into a suitable mixing container. Degas the resin under vacuum until bubbling ceases to remove any entrapped air.

-

Mixing: Calculate the stoichiometric amount of IPDA required based on the amine hydrogen equivalent weight (AHEW) of IPDA and the epoxide equivalent weight (EEW) of the resin. At room temperature, add the calculated amount of IPDA to the degassed resin.

-

Homogenization: Mix the components thoroughly but gently for 3-5 minutes, avoiding the introduction of new air bubbles. The mixture can be briefly degassed again if necessary.

-

Casting: Pour the uncured epoxy-amine mixture into the pre-treated molds.

-

Curing Schedule:

-

Cooling and Demolding: After the post-cure cycle, turn off the oven and allow the samples to cool slowly to room temperature before demolding.

Protocol 2: Synthesis of Isophorone Diisocyanate (IPDI) via Phosgenation (Lab Scale)

This protocol is adapted from methods using triphosgene (B27547), a solid and more manageable source of phosgene (B1210022) for laboratory settings.

Extreme Hazard Warning: Phosgene and its precursors like triphosgene are extremely toxic and corrosive. IPDI is also highly toxic upon inhalation. This procedure must only be performed by highly trained personnel in a dedicated, certified fume hood with specialized safety equipment, including respiratory protection.

Materials:

-

This compound (IPDA)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Inert chlorinated solvent (e.g., ethylene (B1197577) dichloride, o-dichlorobenzene)

-

Nitrogen gas supply

-

Caustic scrubber solution (e.g., NaOH solution)

Methodology:

-

System Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser. The condenser outlet must be connected to a scrubber containing a caustic solution to neutralize any unreacted phosgene or HCl gas.

-

Reagent Preparation:

-

Dissolve a calculated amount of triphosgene in the inert solvent within the reaction flask.

-

Separately, dissolve IPDA in the same inert solvent to prepare a solution for dropwise addition.[6]

-

-

Inert Atmosphere: Purge the entire system with dry nitrogen gas.

-

Reaction Initiation: Cool the triphosgene solution to between -20 °C and 5 °C using an appropriate cooling bath.[6]

-

IPDA Addition: Begin adding the IPDA solution dropwise to the cooled, stirred triphosgene solution. Maintain the reaction temperature throughout the addition. The reaction is exothermic. The addition process may take 2-7 hours.[6]

-

Reflux: After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain it for 2-8 hours to ensure the complete conversion of intermediate carbamoyl (B1232498) chlorides to isocyanates.[6]

-

Work-up: Cool the reaction mixture. The resulting mixture may contain solid byproducts (e.g., amine hydrochlorides), which are removed by suction filtration.

-

Purification: The final IPDI product is isolated from the filtrate by vacuum distillation to achieve high purity (>99.5%).[1]

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: Industrial synthesis pathway of Isophorone Diisocyanate (IPDI) from Isophorone.[1]

Caption: General laboratory workflow for curing epoxy resin with this compound.[2]

Caption: Logical relationship between IPDA's structure, properties, and applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3627736A - Polyamides from this compound, hexamethylene diamine, isophthalic acid and terephthalic acid - Google Patents [patents.google.com]

- 4. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]

- 7. Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. DE4211454C2 - Process for extending the pot life when curing epoxy resins with isophoronediamine isomer mixtures - Google Patents [patents.google.com]

- 11. Isophorone diisocyanate synthesis - chemicalbook [chemicalbook.com]

- 12. Direct Air Capture of CO2 Using a Liquid Amine-Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fastest Carbon Dioxide Catcher Heralds New Age for Direct Air Capture | Lab Manager [labmanager.com]

An In-depth Technical Guide to Isophorone Diamine: Chemical Structure, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isophorone (B1672270) diamine (IPDA), a cycloaliphatic diamine with significant applications in polymer chemistry, particularly as a curing agent for epoxy resins and in the synthesis of polyamides and polyurethanes. This document details its chemical structure, the stereoisomerism it exhibits, and provides a compilation of its physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and the separation of its isomers.

Chemical Structure and Isomerism

Isophorone diamine, systematically named 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a chiral, non-C2-symmetric 1,4-diamine.[1] Its structure consists of a cyclohexane (B81311) ring substituted with a primary amine group, an aminomethyl group, and three methyl groups.

The spatial arrangement of the amino and aminomethyl groups relative to the cyclohexane ring gives rise to stereoisomerism. IPDA exists as a mixture of two diastereomers: cis and trans. In the cis isomer, the amino and aminomethyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, this compound is commercially available as a mixture of four stereoisomers.[1] The typical commercial product contains a cis to trans isomer ratio of approximately 3:1 or 75:25.

Below is a logical representation of the relationship between isophorone and its diamine isomers.

References

Synthesis of Isophorone Diamine from Isophorone: An In-depth Technical Guide

Abstract: Isophorone (B1672270) diamine (IPDA) is a crucial chemical intermediate, primarily utilized as a curing agent for epoxy resins and as a monomer in the synthesis of polyamides and isophorone diisocyanate (IPDI), a precursor for light-stable polyurethanes.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis of isophorone diamine from isophorone, detailing the reaction mechanisms, experimental protocols, and process parameters. Quantitative data from various sources are summarized for comparative analysis, and key chemical transformations and experimental workflows are visually represented.

Introduction

The industrial synthesis of this compound (IPDA) from isophorone is a multi-step process that has been refined over the years to optimize yield and purity. The overall transformation involves the conversion of the ketone group of isophorone to an amine and the addition of a second amino group via a nitrile intermediate. The typical synthetic route consists of three primary stages:

-

Hydrocyanation of Isophorone: The process begins with the reaction of isophorone with hydrogen cyanide (HCN) to produce isophorone nitrile (IPN), also known as 3-cyano-3,5,5-trimethylcyclohexanone.[2][4][5]

-

Imination of Isophorone Nitrile: The resulting IPN is then reacted with ammonia (B1221849) to form an intermediate ketimine, 3-cyano-3,5,5-trimethylcyclohexaneimine.[6]

-

Reductive Amination/Hydrogenation: Finally, the ketimine intermediate undergoes catalytic hydrogenation, which reduces both the imine and the nitrile groups to primary amines, yielding the final product, this compound.[1][2][4]

This document will delve into the specifics of each of these stages, providing detailed experimental conditions and performance data.

Reaction Pathways and Mechanisms

The synthesis of IPDA from isophorone follows a well-established chemical pathway. The key transformations are illustrated in the reaction scheme below.

Caption: Overall reaction pathway for the synthesis of this compound from Isophorone.

Experimental Protocols and Data

This section provides detailed experimental protocols and summarizes quantitative data for each step of the synthesis.

Step 1: Hydrocyanation of Isophorone to Isophorone Nitrile (IPN)

The addition of hydrogen cyanide to the carbonyl group of isophorone is a critical first step. This reaction is typically base-catalyzed.

Experimental Protocol:

A representative experimental procedure involves charging a stirred reactor with isophorone and a basic catalyst.[7] The reactor is heated to the desired temperature, and then a mixture of isophorone and hydrogen cyanide is added over a period of time.[7] The reaction is allowed to proceed for a specified duration after the addition is complete. The progress of the reaction can be monitored by measuring HCN conversion.[7] Upon completion, the reaction mixture is purified, typically by fractional distillation under reduced pressure, to isolate the isophorone nitrile.[7][8]

Data Summary: Hydrocyanation of Isophorone

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Molar Ratio (Isophorone:HCN) | Yield of IPN (%) | Selectivity based on Isophorone (%) | Reference |

| CaO | 150 | - | 1 (plus 1h post-reaction) | 3:2 | 98.7 (based on HCN) | 97.1 | [7] |

| 20% NaOH | 150 | - | 5 (plus 1h post-reaction) | 3:2 | 94.1 (based on HCN) | 96.3 | [7] |

| LiOH | 150 | - | 5 (plus 2.7h post-reaction) | 3:2 | 80.5 (based on HCN) | 95.4 | [7] |

| Industrial-grade CaO | 70-220 | 1.0-6.0 | 0.17-20 | 1.2-8.0:1 | - | - | [8] |

| Basic Anion Exchange Resin | 80-200 | - | - | 0.6-8:1 | >90 | >90 | [9][10] |

Step 2: Imination of Isophorone Nitrile (IPN)

In this step, the isophorone nitrile is reacted with ammonia to form the corresponding ketimine. This is often carried out as a continuous process.

Experimental Protocol:

Isophorone nitrile and liquid ammonia are continuously pumped through a reactor, which may be a fixed-bed reactor containing a suitable catalyst.[6] The reaction is conducted at elevated temperature and pressure to maintain ammonia in the liquid phase.[6] The residence time in the reactor is controlled to achieve high conversion to the ketimine. The effluent from this stage, containing the ketimine and excess ammonia, can be directly fed into the subsequent hydrogenation step.[6]

Data Summary: Imination of Isophorone Nitrile

| Catalyst | Temperature (°C) | Pressure (psig) | Residence Time (min) | Ammonia | Yield of Ketimine (%) | Reference |

| Supported Heteropoly Acid | 50-90 | 500-3500 | 1-90 | Excess | - | [6] |

| CaO | 70 | 0.2 MPa (Ammonia) | 4 | - | 87.6 | [11] |

Step 3: Hydrogenation of Isophorone Nitrile Imine to this compound (IPDA)

This final step involves the catalytic reduction of both the imine and nitrile functionalities of the intermediate to form this compound.

Experimental Protocol:

The hydrogenation can be performed in a batch or continuous process. In a typical procedure, the intermediate from the imination step is introduced into a high-pressure reactor containing a hydrogenation catalyst, such as Raney Cobalt or Ruthenium on a support.[11][12] The reactor is pressurized with hydrogen and ammonia, and the mixture is heated and stirred for several hours.[11] After the reaction, the catalyst is filtered off, and the product is purified by distillation.[13]

Data Summary: Hydrogenation to this compound

| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Ammonia Pressure (MPa) | Reaction Time (h) | Yield of IPDA (%) | Reference |

| Raney Co | 120 | 6 | 0.2 | 8 | 95.6 | [11] |

| Ru/SiO₂ with promoters | 200 | 10 | - | 10 | - | [12] |

| Co and/or Ru fixed bed | 40-150 | 3-8 (total) | - | - | High | [14] |

| Supported alkaline cobalt | 90-130 | 25 | - | - | 92.5 | [15] |

Process Workflow

The overall industrial process for the synthesis of this compound can be visualized as a continuous workflow, from raw materials to the final purified product.

Caption: A simplified workflow diagram for the industrial production of this compound.

Purification of this compound

Crude this compound often contains by-products such as trimethylcyclohexylamine (B1622959) and 1,3,3-trimethyl-6-azabicyclo-[1][2][13]-octane.[13] Purification is typically achieved through distillation. However, the presence of dissolved carbon dioxide can lead to the formation of carbonate salts, which can precipitate as white solids in the distillation column.[13] To mitigate this, a strong base like sodium hydroxide (B78521) or potassium hydroxide can be added to the crude IPDA before distillation. This converts the carbonate radicals into non-volatile carbonates, preventing the release of CO₂ and subsequent precipitation during distillation.[13]

Conclusion

The synthesis of this compound from isophorone is a well-established industrial process involving hydrocyanation, imination, and catalytic hydrogenation. The choice of catalysts and reaction conditions at each stage significantly impacts the overall yield and purity of the final product. This guide has provided a detailed overview of the synthetic pathway, experimental protocols, and key process parameters, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further research and development in this area may focus on the use of more sustainable catalysts and the optimization of reaction conditions to enhance process efficiency and reduce environmental impact.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]

- 6. US5491264A - Preparation of this compound - Google Patents [patents.google.com]

- 7. EP1418172A2 - Process for CaO catalysed preparation of isophorone nitrile - Google Patents [patents.google.com]

- 8. CN102020586B - Method for preparing isophorone nitrile - Google Patents [patents.google.com]

- 9. CN102199109B - Preparation method of isophorone nitrile - Google Patents [patents.google.com]

- 10. CN102199109A - Preparation method of isophorone nitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103664638A - Simple preparation method of this compound - Google Patents [patents.google.com]

- 13. JPS62114943A - Method of purifying this compound - Google Patents [patents.google.com]

- 14. US5504254A - Process for the preparation of isophoronediamine - Google Patents [patents.google.com]

- 15. WO2019120064A1 - Method for preparing this compound by means of hydrogenation reduction of isophorone nitrile imine - Google Patents [patents.google.com]

An In-depth Technical Guide to Isophorone Diamine: Properties and Synthesis of Derivatives

For Researchers, Scientists, and Drug Development Professionals

Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine utilized extensively as a curing agent for epoxy resins and as a key precursor in the synthesis of isophorone diisocyanate (IPDI), a component in the production of light-stable polyurethanes. Its unique chemical structure imparts notable properties to the polymers it is used to create, including enhanced UV stability and reduced yellowing.

Core Molecular and Physical Properties

The fundamental chemical and physical characteristics of isophorone diamine are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H22N2[1][2][3][4][5] |

| Molecular Weight | 170.300 g/mol [1][5] |

Application in Polymer Synthesis: The Phosgenation of this compound

A primary industrial application of this compound is its role as a reactant in the synthesis of isophorone diisocyanate (IPDI). This conversion is achieved through a process known as phosgenation. The workflow for this chemical synthesis is outlined below.

Caption: Synthesis workflow for Isophorone Diisocyanate (IPDI) from this compound (IPDA).

Experimental Protocol: Synthesis of Isophorone Diisocyanate

The synthesis of isophorone diisocyanate from this compound is a multi-step process that involves the careful control of reaction conditions. The following is a generalized experimental protocol based on established methodologies.

Materials:

-

This compound (IPDA)

-

Phosgene (or a solid phosgene equivalent like triphosgene)

-

An appropriate organic solvent (e.g., toluene, ethylene (B1197577) dichloride)

-

Nitrogen gas

Procedure:

-

Preparation of Reactant Solutions: this compound and phosgene are separately dissolved in the same organic solvent.[4]

-

Initial Reaction: The this compound solution is added dropwise to the phosgene solution in a reaction vessel maintained at a temperature between -20°C and 5°C.[4] This reaction is allowed to proceed for a period of 2 to 7 hours. During this phase, it is beneficial to carry out gas displacement with nitrogen.[4]

-

Heating and Reflux: The reaction mixture is then heated to its reflux temperature and maintained for 2 to 8 hours to ensure the reaction goes to completion.[4]

-

Purification:

This process yields isophorone diisocyanate with high purity.[1]

Role as an Epoxy Curing Agent

This compound also functions as a highly effective curing agent, or hardener, for epoxy resins. The curing mechanism involves the reaction of the primary and secondary amine groups of IPDA with the epoxy groups of the resin. This reaction opens the epoxide ring and leads to the formation of a cross-linked polymer network. The resulting cured epoxy exhibits excellent mechanical strength, chemical resistance, and thermal stability.

References

A Comprehensive Technical Guide to the Solubility of Isophorone Diamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of isophorone (B1672270) diamine (IPDA) in a variety of common solvents. Isophorone diamine, a cycloaliphatic diamine, is a critical component in numerous industrial applications, particularly as a curing agent for epoxy resins and in the synthesis of polyamides and polyurethanes. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, formulating products, and ensuring process efficiency.

Core Principles of this compound Solubility

This compound's molecular structure, which features two primary amine groups and a non-polar trimethylcyclohexane ring, governs its solubility behavior. The amine groups are capable of forming hydrogen bonds with polar solvents, while the alkyl ring contributes to its affinity for non-polar organic solvents. This amphiphilic nature results in broad miscibility with a wide range of solvents. Generally, IPDA exhibits good solubility in both water and common organic solvents[1][2]. Its solubility profile suggests it is well-suited for diverse formulation environments[3][4].

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. While specific quantitative data for many organic solvents is not extensively published, multiple sources indicate complete miscibility.

| Solvent Category | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Polar Protic | Water | H₂O | 492 g/L[5] | 23.8 |

| Very good[6] / Highly soluble[5][7][8][9] / Miscible[2][7][10] | Ambient | |||

| Methanol | CH₃OH | Slightly soluble[10][11] / Miscible[4][12] | Ambient | |

| Ethanol | C₂H₅OH | Soluble[13] / Miscible[4] | Ambient | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble[13] | Ambient |

| Ethers (general) | R-O-R' | Soluble[13] / Miscible[4] | Ambient | |

| Non-Polar | Hydrocarbons (general) | CₓHᵧ | Miscible[4] | Ambient |

| Chlorinated | Chloroform | CHCl₃ | Slightly soluble[10][11] | Ambient |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for research and development. The following protocol describes a standard isothermal shake-flask method, a reliable technique for determining the solubility of a liquid in a solvent.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and syringes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess of the solute is crucial to ensure that saturation is reached.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the shaker bath for at least 12 hours to allow for phase separation of the undissolved solute.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately filter the sample through a syringe filter, also pre-warmed to the experimental temperature, into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets or solid particles.

-

-

Quantification of Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Determine the concentration of this compound in the filtered sample using a validated analytical method, such as gas chromatography. This involves preparing a series of calibration standards of this compound in the solvent and analyzing the sample against this calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be calculated from the concentration determined in the previous step and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in the study of this compound solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 2855-13-2: this compound | CymitQuimica [cymitquimica.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. galaxy.ai [galaxy.ai]

- 6. benchchem.com [benchchem.com]

- 7. embibe.com [embibe.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]

- 12. This compound | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. moorparkcollege.edu [moorparkcollege.edu]

An In-depth Technical Guide to the Cis- and Trans-Isomers of Isophorone Diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone (B1672270) diamine (IPDA), a cycloaliphatic diamine, is a critical component in the synthesis of polymers and coatings, notably as a curing agent for epoxy resins and a precursor to isophorone diisocyanate (IPDI).[1] Produced commercially as a mixture of cis- and trans-stereoisomers, the ratio of these isomers significantly influences the reactivity and final properties of the resulting materials.[2] This technical guide provides a comprehensive overview of the structural, physical, and chemical differences between the cis- and trans-isomers of IPDA, detailing their synthesis, separation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science who utilize or are investigating the applications of isophorone diamine.

Introduction to this compound and its Stereoisomerism

This compound, with the chemical formula C₁₀H₂₂N₂ and IUPAC name 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a colorless liquid at room temperature.[3] The cyclohexane (B81311) ring in its structure gives rise to stereoisomerism, specifically cis- and trans-isomers, which differ in the spatial orientation of the aminomethyl (-CH₂NH₂) and amino (-NH₂) groups relative to the ring.

The commercially available product is typically a mixture of these isomers, with the cis-isomer being the major component, often in a ratio of approximately 3:1 (cis:trans).[4] The distinct spatial arrangements of the functional groups in the cis- and trans-isomers lead to differences in their physical properties and reactivity, which can be leveraged in various applications.[2] For instance, mixtures with a higher proportion of the trans-isomer have been shown to extend the pot life of epoxy resins.[2]

Structural Elucidation of Cis- and Trans-Isomers

The cis- and trans-isomerism in this compound is determined by the relative positions of the amino and aminomethyl groups on the cyclohexane chair conformation.

-

Cis-Isomer: In the preferred chair conformation of the cis-isomer, both the amino and aminomethyl substituents occupy equatorial positions.[4] This arrangement is generally more stable due to reduced steric hindrance.

-

Trans-Isomer: In the trans-isomer, one substituent is in an equatorial position while the other is in an axial position.

The structural differences between the isomers are fundamental to understanding their varying properties and reactivity.

Synthesis and Control of Isomer Ratios

The industrial synthesis of this compound is a multi-step process that begins with isophorone.[1] The process typically involves hydrocyanation, followed by reductive amination and hydrogenation of the resulting nitrile.[1]

A patented method allows for the control of the cis/trans isomer ratio during the synthesis.[2] This is achieved by conducting the aminating hydrogenation of isophoronenitrile in two temperature stages:

-

Step 1: The reaction is initiated at a lower temperature, ranging from 10°C to 90°C.[2]

-

Step 2: The temperature is then raised to a higher level, between 90°C and 150°C.[2]

By manipulating the temperature of the first step, the cis/trans ratio of the final product can be influenced.[2] Lowering the temperature in the initial stage has been shown to increase the proportion of the cis-isomer.[2]

Experimental Protocol: Influencing the Cis/Trans Isomer Ratio during Synthesis [2]

Objective: To control the cis/trans isomer ratio of this compound during its preparation from isophoronenitrile.

Materials:

-

Isophoronenitrile

-

Ammonia

-

Hydrogen

-

Suspension or fixed-bed hydrogenation catalyst (e.g., cobalt, nickel, or noble metal catalysts)

-

Solvent (optional)

Procedure:

-

Charge a suitable reactor with isophoronenitrile, ammonia, the hydrogenation catalyst, and an optional solvent.

-

Pressurize the reactor with hydrogen to a pressure sufficient for the reaction (e.g., 3 to 20 MPa).

-

First Temperature Stage: Heat the reaction mixture to a temperature between 10°C and 90°C and maintain for a specific contact time. The exact temperature will determine the initial isomer formation.

-

Second Temperature Stage: Increase the temperature to a range of 90°C to 150°C, ensuring a temperature difference of at least 30°C between the two stages. The contact time in this second step is typically longer than in the first.

-

After the reaction is complete, cool the reactor and separate the product from the catalyst.

-

The resulting this compound can be purified by distillation.

Outcome: By adjusting the temperature of the first stage, the cis/trans isomer ratio can be controlled. For example, a lower initial temperature favors the formation of the cis-isomer.

Separation of Cis- and Trans-Isomers

The separation of the cis- and trans-isomers from the commercial mixture is crucial for studying their individual properties and for specific applications where a particular isomer is desired. A method for the optical resolution of the cis-isomer has been reported, which also allows for the separation of the cis- and trans-diastereomers.[4]

Experimental Protocol: Separation of Cis- and Trans-Isomers via Salt Formation [4]

Objective: To separate the cis- and trans-isomers of this compound.

Materials:

-

Commercial this compound (cis/trans mixture)

-

Dibenzoyl-D-tartaric acid

-

Diethyl ether

-

Sodium hydroxide (B78521) solution

Procedure:

-

Dissolve the commercial this compound mixture in methanol.

-

Add a solution of dibenzoyl-D-tartaric acid in methanol to the diamine solution.

-

Allow the mixture to stand, which results in the precipitation of the diastereomeric salt of the cis-isomer.

-

Filter the precipitate and wash with diethyl ether. The filtrate will contain the trans-isomer.

-

To recover the free cis-diamine, treat the precipitated salt with an aqueous sodium hydroxide solution and extract with a suitable organic solvent.

-

The trans-isomer can be recovered from the filtrate by appropriate workup.

Comparative Physicochemical Properties

| Property | Cis-Isophorone Diamine | Trans-Isophorone Diamine | Isomeric Mixture (Typical) |

| Boiling Point | 253.4 °C | 250.7 °C | 247 °C[3] |

| Melting Point | 22 °C | -34.6 °C | 10 °C[3] |

| Density (g/cm³) | Not specified | Not specified | 0.922[3] |

| Refractive Index (nD) | Not specified | Not specified | 1.4880[3] |

| Purity (as reported) | 98.9% | 98.4% | >99.0% (total isomers)[5] |

Data for individual isomers sourced from JP4223478B2.

Reactivity and Applications

The different spatial arrangements of the amino groups in the cis- and trans-isomers lead to differences in their reactivity, which is a key consideration in their applications.

-

Epoxy Resins: this compound is a widely used curing agent for epoxy resins, imparting properties such as enhanced UV stability and reduced yellowing.[3] The reactivity of the isomers affects the curing process; mixtures with a higher content of the trans-isomer can lead to a longer pot life and a lower maximum hardening temperature.[2] This is advantageous in applications requiring a longer working time.

-

Polyurethane Synthesis: IPDA is a precursor in the production of isophorone diisocyanate (IPDI), a key component in the synthesis of light-stable polyurethanes.[3] Studies on IPDI have shown that the trans-isomer exhibits higher selectivity in urethane (B1682113) reactions.[6]

-

Drug Development and Biomedical Applications: The use of IPDA-based polymers in drug delivery systems is an emerging area of research.[7] The biocompatibility and the ability to tailor the properties of the resulting polymers by controlling the isomer ratio could be advantageous in creating controlled-release formulations and other biomedical devices.

Characterization Techniques

The characterization of the cis- and trans-isomers of this compound and their derivatives is typically performed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the isomers and confirming their configuration. The different chemical environments of the protons and carbons in the cis- and trans-isomers will result in distinct NMR spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine groups.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used for the analytical and preparative separation of the enantiomers of the cis-isomer.[4]

-

Gas Chromatography (GC): GC is a common method for determining the purity and the cis/trans isomer ratio of IPDA samples.

Logical and Experimental Workflows (Graphviz Diagrams)

Caption: Synthesis, control, and separation pathway for this compound isomers.

Caption: Experimental workflow for the separation of cis- and trans-IPDA.

Conclusion

The cis- and trans-isomers of this compound exhibit distinct physical properties and reactivity profiles that are of significant interest in both industrial and research settings. Understanding the structural differences and having access to methods for controlling their synthesis and separation are crucial for developing advanced materials with tailored properties. This guide provides a foundational understanding of these isomers, offering detailed protocols and comparative data to aid researchers and professionals in their work with this versatile diamine. Further research into the specific properties and applications of the individual isomers is warranted to fully exploit their potential in areas ranging from high-performance polymers to novel drug delivery systems.

References

- 1. This compound(cis/trans mixture) | 2855-13-2 | FI24690 [biosynth.com]

- 2. US5583260A - Method of influencing the cis/trans isomer ratio of isophoronediamine in its preparation from isophoronenitrile - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isophoronediamine | 2855-13-2 | TCI AMERICA [tcichemicals.com]

- 6. paint.org [paint.org]

- 7. This compound | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

isophorone diamine physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone diamine (IPDA) is a cycloaliphatic diamine that exists as a mixture of cis and trans isomers.[1] Its chemical formula is C₁₀H₂₂N₂.[2][3] IPDA is a colorless to light-yellow liquid with a characteristic amine-like or faint peppermint-like odor.[1][4] This versatile compound serves as a crucial building block in the synthesis of various polymers and as a curing agent for epoxy resins.[1][2] Its applications span across high-performance coatings, adhesives, composites, and flooring, where it imparts excellent mechanical strength, chemical resistance, and thermal stability.[1][5] In the realm of drug development and research, understanding the fundamental physical and chemical characteristics of IPDA is paramount for its potential applications and safe handling.

Chemical Identity

This compound, systematically named 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a primary cycloaliphatic amine.[6] It is produced through the hydrocyanation of isophorone, followed by reductive amination and hydrogenation of the nitrile.[1][7] The structure of IPDA features a cyclohexane (B81311) ring with two primary amine groups, one directly attached to the ring and the other to a methyl group. This unique structure contributes to its reactivity and performance characteristics.

Isomers

IPDA is a mixture of two stereoisomers: cis and trans.[1] The spatial arrangement of the aminomethyl and amino groups relative to the cyclohexane ring defines these isomers.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. infinitalab.com [infinitalab.com]

- 6. store.astm.org [store.astm.org]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Isophorone Diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine renowned for its role as a versatile curing agent and chemical intermediate. A mixture of two stereoisomers, cis and trans, IPDA's unique structural characteristics, including sterically hindered amine groups, impart distinct reactivity profiles that are leveraged in a multitude of applications, from high-performance epoxy resins and polyurethanes to the synthesis of complex organic molecules.[1] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of isophorone diamine, with a focus on its synthesis and its reactions with epoxides, isocyanates, and Michael acceptors. This document is intended to serve as a detailed resource, presenting quantitative data, experimental protocols, and visual representations of reaction pathways to facilitate a deeper understanding and application of IPDA chemistry.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that begins with isophorone. The overall transformation involves cyanidation, imidization, and subsequent hydrogenation.[2][3][4]

The synthesis pathway can be summarized as follows:

-

Cyanidation of Isophorone: Isophorone reacts with hydrogen cyanide (HCN), often generated in situ from sodium cyanide (NaCN) and an acidifying agent like ammonium (B1175870) chloride (NH4Cl), to form isophorone nitrile (IPN).[2][3][4]

-

Imidization of Isophorone Nitrile: The carbonyl group of IPN undergoes condensation with ammonia (B1221849) to yield isophorone imine. This step is typically catalyzed by a base, such as calcium oxide (CaO).[2][3][4]

-

Hydrogenation of Isophorone Imine: The final step involves the catalytic hydrogenation of both the imine and nitrile groups of isophorone imine to produce this compound. This is carried out under hydrogen and ammonia pressure, commonly using a Raney Cobalt catalyst.[2][3]

Caption: Synthesis pathway of this compound from Isophorone.

Optimized Reaction Conditions for IPDA Synthesis

The following table summarizes the optimized reaction conditions for each step in the synthesis of this compound, leading to high yields of the final product.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| Cyanidation | Isophorone, NaCN | NH4Cl (acidification) | DMF | 70 | Atmospheric | 4 | 94.9 (of IPN) | [2][3] |

| Imidization | Isophorone Nitrile, NH3 | CaO | - | 70 | 0.2 MPa (NH3) | 4 | 87.6 (of Imine) | [2][3] |

| Hydrogenation | Isophorone Imine, H2, NH3 | Raney Co | - | 120 | 6 MPa (H2), 0.2 MPa (NH3) | 8 | 95.6 (of IPDA) | [2][3] |

Reaction with Epoxides: Curing of Epoxy Resins

This compound is extensively used as a curing agent for epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA). The curing process involves the nucleophilic addition of the amine groups of IPDA to the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent mechanical, thermal, and chemical resistance properties of the cured epoxy.[1]

The reaction proceeds through a stepwise mechanism:

-

Primary Amine Addition: A primary amine group of IPDA attacks an epoxide ring, opening it to form a secondary amine and a hydroxyl group.

-

Secondary Amine Addition: The newly formed secondary amine, as well as the original secondary amine on the IPDA molecule, can then react with another epoxide ring.

-

Etherification (at higher temperatures): The hydroxyl groups generated during the amine-epoxide addition can also react with epoxide rings, leading to ether linkages. This reaction is generally more significant at elevated temperatures.

Caption: Reaction of this compound with an epoxy resin.

Curing Kinetics of IPDA with DGEBA

The curing kinetics of the IPDA-DGEBA system are often studied using differential scanning calorimetry (DSC). The reaction mechanism is complex and can be described by autocatalytic models, which account for the acceleration of the reaction by the hydroxyl groups formed during the process.

| Kinetic Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 53.4 - 74.3 kJ/mol | Non-isothermal DSC (Kissinger method) | |

| Reaction Order (n) | Varies with conversion | Autocatalytic models (e.g., Kamal's model) | |

| Total Heat of Reaction (ΔH) | ~450 - 550 J/g | DSC |

Experimental Protocol: Curing Kinetics by DSC

Objective: To determine the curing kinetics (activation energy, reaction order, and heat of reaction) of an IPDA-DGEBA epoxy system using non-isothermal differential scanning calorimetry.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

This compound (IPDA)

-

Aluminum DSC pans and lids

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation: Prepare a stoichiometric mixture of DGEBA and IPDA. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of IPDA and the epoxide equivalent weight (EEW) of the DGEBA resin. Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

-

DSC Analysis:

-

Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to approximately 300°C at different constant heating rates (e.g., 5, 10, 15, and 20°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the total heat of reaction (ΔH) by integrating the area under the exothermic curing peak for each heating rate.

-

Use the Kissinger or Ozawa-Flynn-Wall method to calculate the activation energy (Ea) from the dependence of the peak exothermic temperature on the heating rate.

-

Fit the experimental data to an appropriate kinetic model (e.g., the Kamal or Šesták-Berggren autocatalytic models) to determine the reaction orders and pre-exponential factor.

-

Reaction with Isocyanates: Polyurethane Formation

This compound is a key precursor in the synthesis of isophorone diisocyanate (IPDI), a widely used aliphatic diisocyanate in the production of light-stable polyurethanes. The reaction of IPDA with phosgene (B1210022) or its derivatives yields IPDI. Subsequently, IPDI reacts with polyols to form polyurethane. The two isocyanate groups of IPDI exhibit different reactivities due to steric hindrance, with the primary isocyanate group being more reactive than the secondary one. This differential reactivity is advantageous in controlling the polymerization process and the final properties of the polyurethane.

Caption: Formation of polyurethane from Isophorone Diisocyanate and a polyol.

Experimental Protocol: Monitoring IPDA-Isocyanate Reaction by FTIR

Objective: To monitor the reaction progress of an isocyanate with a model compound containing an active hydrogen (e.g., an alcohol) in the presence of IPDA-derived catalysts or to monitor the reaction of IPDI with a polyol, by tracking the disappearance of the isocyanate peak using in-situ Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

-

Isophorone diisocyanate (IPDI) or another isocyanate

-

A polyol or alcohol

-

Anhydrous solvent (e.g., toluene, MEK)

-

Catalyst (optional, e.g., dibutyltin (B87310) dilaurate - DBTDL)

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a port for the ATR probe, charge the polyol and solvent. If a catalyst is used, it is typically added to the polyol solution.

-

Background Spectrum: Collect a background spectrum of the polyol/solvent mixture at the desired reaction temperature.

-

Reaction Initiation: Add the isocyanate to the reaction vessel with vigorous stirring to initiate the reaction.

-

Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals. Monitor the disappearance of the characteristic N=C=O stretching band around 2250-2275 cm⁻¹.

-

Data Analysis: The concentration of the isocyanate at any given time is proportional to the area of the N=C=O peak. Plot the normalized peak area versus time to obtain the reaction kinetics. This data can be used to determine the reaction rate constants.

Aza-Michael Addition Reaction

The primary and secondary amine groups of this compound can participate in aza-Michael addition reactions with activated alkenes, such as acrylates. This reaction involves the conjugate addition of the amine to the carbon-carbon double bond of the Michael acceptor, forming a new carbon-nitrogen bond. The aza-Michael addition is a versatile and atom-economical reaction for the synthesis of β-amino compounds.

Caption: Aza-Michael addition of this compound to an acrylate.

Experimental Protocol: Monitoring Aza-Michael Addition by NMR

Objective: To monitor the kinetics and product formation of the aza-Michael addition of IPDA to an acrylate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

This compound (IPDA)

-

An acrylate (e.g., methyl acrylate)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

NMR tubes

Instrumentation:

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, dissolve a known concentration of the acrylate in the deuterated solvent.

-

Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the acrylate solution to serve as a baseline (t=0).

-

Reaction Initiation: Add a stoichiometric amount of IPDA to the NMR tube, quickly mix, and place it in the NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the disappearance of the vinyl proton signals of the acrylate and the appearance of new signals corresponding to the β-amino adduct. The integration of these signals can be used to determine the extent of the reaction and calculate the reaction rate. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm the structure of the product.

Conclusion